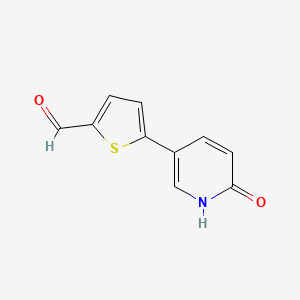
4-(3,4-Difluorophenyl)-2-hydroxypyridine, 95%
説明
4-(3,4-Difluorophenyl)-2-hydroxypyridine, 95%, is a unique chemical compound with a range of potential applications in scientific research. The compound is composed of a difluorophenyl group attached to a 2-hydroxypyridine group, and is available in 95% purity. It has been used as a building block for the synthesis of other compounds and has been studied for its potential use in various biological applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-(3,4-Difluorophenyl)-2-hydroxypyridine, 95% involves the reaction of 3,4-difluorobenzaldehyde with 2-pyridylmagnesium bromide followed by oxidation of the resulting alcohol with Jones reagent.
Starting Materials
3,4-difluorobenzaldehyde, 2-pyridylmagnesium bromide, Jones reagent
Reaction
Step 1: React 3,4-difluorobenzaldehyde with 2-pyridylmagnesium bromide in anhydrous ether to form the corresponding alcohol., Step 2: Oxidize the alcohol with Jones reagent to obtain 4-(3,4-Difluorophenyl)-2-hydroxypyridine.
科学的研究の応用
4-(3,4-Difluorophenyl)-2-hydroxypyridine, 95%, has been studied for its potential use in various scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 4-(3,4-difluorophenyl)-2-oxazoline, which has been studied for its potential use in the treatment of Alzheimer’s disease. The compound has also been used to synthesize 4-(3,4-difluorophenyl)-2-thiophene, which has been studied for its potential use in the treatment of cancer.
作用機序
The mechanism of action of 4-(3,4-Difluorophenyl)-2-hydroxypyridine, 95%, is not yet fully understood. However, it is believed that the compound interferes with the activity of enzymes, which can lead to the inhibition of certain biochemical pathways. In addition, the compound has been shown to have antioxidant activity, which may be related to its potential use in the treatment of certain diseases.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(3,4-Difluorophenyl)-2-hydroxypyridine, 95%, are not yet fully understood. However, studies have shown that the compound has antioxidant activity, which may be related to its potential use in the treatment of certain diseases. In addition, the compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways.
実験室実験の利点と制限
The major advantage of using 4-(3,4-Difluorophenyl)-2-hydroxypyridine, 95%, in laboratory experiments is its availability in high purity. The compound can be readily synthesized from commercially available starting materials, and is available in 95% purity. However, the compound is not yet widely used in scientific research, and its mechanism of action and biochemical and physiological effects are not yet fully understood.
将来の方向性
There are a number of potential future directions for the study of 4-(3,4-Difluorophenyl)-2-hydroxypyridine, 95%. Further research is needed to better understand the compound’s mechanism of action and biochemical and physiological effects. In addition, studies are needed to explore the compound’s potential use in the treatment of various diseases, such as Alzheimer’s and cancer. Finally, additional studies are needed to explore the potential use of the compound as a building block for the synthesis of other compounds.
特性
IUPAC Name |
4-(3,4-difluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-9-2-1-7(5-10(9)13)8-3-4-14-11(15)6-8/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELVRWWAJJHLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682707 | |
| Record name | 4-(3,4-Difluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)pyridin-2(1H)-one | |
CAS RN |
1261981-56-9 | |
| Record name | 2(1H)-Pyridinone, 4-(3,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261981-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Difluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















